molecular formula C10H14N2O5S B15290584 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B15290584
M. Wt: 274.30 g/mol
InChI Key: CGZRQMYHCDNOGP-IBCQBUCCSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroxy oxolane ring and a sulfanylidenepyrimidinone moiety. It is known for its potential biological activities and is often studied for its role in biochemical processes.

Preparation Methods

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the oxolane ring, followed by the introduction of the sulfanylidenepyrimidinone group. Common reagents used in these reactions include various protecting groups, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfanylidenepyrimidinone moiety can be reduced to form corresponding thiols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its biological activity, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dihydroxy oxolane ring and the sulfanylidenepyrimidinone moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one can be compared with similar compounds such as:

    Dihydrouridine: A modified nucleoside found in tRNA, known for its role in stabilizing RNA structures.

    Cytosine β-D-arabinofuranoside: A nucleoside analog used in chemotherapy.

    5-Fluoro-2′-deoxyuridine: An antineoplastic agent used in cancer treatment. These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H14N2O5S/c1-10(4-13)7(16)6(15)8(17-10)12-3-2-5(14)11-9(12)18/h2-3,6-8,13,15-16H,4H2,1H3,(H,11,14,18)/t6-,7+,8-,10-/m1/s1

InChI Key

CGZRQMYHCDNOGP-IBCQBUCCSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=S)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N2C=CC(=O)NC2=S)O)O)CO

Origin of Product

United States

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